molecular formula C15H24N2O17P2 B1216138 UDP-galactose CAS No. 2956-16-3

UDP-galactose

Numéro de catalogue: B1216138
Numéro CAS: 2956-16-3
Poids moléculaire: 566.30 g/mol
Clé InChI: HSCJRCZFDFQWRP-ABVWGUQPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

Le galactose-uridine-5'-diphosphate subit diverses réactions chimiques, notamment l'épimérisation, la glycosylation et l'hydrolyse .

Réactifs et conditions communs

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent l'uridine diphosphate-glucose, les protéines et les lipides glycosylés et l'uridine monophosphate .

Applications de la recherche scientifique

Le galactose-uridine-5'-diphosphate a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le galactose-uridine-5'-diphosphate exerce ses effets par son rôle de donneur de glycosyle dans les réactions de glycosylation. Il interagit avec les glycosyltransférases, qui transfèrent la fraction galactose à des molécules acceptrices spécifiques telles que les protéines et les lipides . Ce processus est crucial pour la formation des glycoprotéines et des glycolipides, qui jouent des rôles importants dans la signalisation cellulaire, l'adhésion et la réponse immunitaire .

Applications De Recherche Scientifique

Glycoengineering and Therapeutic Protein Development

UDP-galactose is extensively utilized in in vitro glycoengineering , particularly for modifying the glycosylation patterns of therapeutic proteins. This modification is essential for enhancing the efficacy and safety of biologics. Key benefits include:

  • Cost and Time Efficiency : The use of this compound allows for rapid generation of glycan variants, which can lead to improved drug formulations without compromising product yield .
  • Consistency : It helps achieve improved lot-to-lot consistency, thereby reducing risks associated with product quality variation .
  • Innovative Glycoprofiles : The compound facilitates the generation of unique glycoprofiles that may not be achievable through conventional methods .

Role in Metabolism and Disease

This compound is pivotal in the metabolism of galactose, particularly in conditions such as galactosemia, where its deficiency leads to significant health issues. Research has shown:

  • Galactose Metabolism : Defective conversion of this compound to UDP-glucose can result in symptoms like vomiting, jaundice, and hepatomegaly due to impaired glycoconjugate biosynthesis .
  • Clinical Implications : Studies indicate that patients with galactosemia exhibit reduced levels of this compound, which correlates with long-term complications associated with the disease .

Enzymatic Applications

This compound serves as a substrate for various enzymes involved in glycosylation reactions:

  • Glycosyltransferases : These enzymes utilize this compound to transfer galactose residues onto acceptor molecules, facilitating the synthesis of complex carbohydrates .
  • Hyperstable Glycosidases : Research has focused on using hyperstable glycosidases for oligosaccharide synthesis, leveraging their ability to catalyze reactions under mild conditions .

Cancer Research

Recent studies have highlighted the role of this compound in cancer biology:

  • Expression Levels : Increased expression of this compound transporters has been observed in cancer tissues compared to non-malignant tissues. This upregulation may influence the synthesis of carbohydrate determinants critical for cell adhesion and tumor progression .
  • Potential Therapeutic Targets : Targeting this compound metabolism could provide new avenues for cancer treatment by disrupting the glycosylation patterns that facilitate tumor growth and metastasis .

Case Studies and Experimental Findings

Several experimental studies have demonstrated the applications of this compound across different fields:

Study FocusFindingsImplications
Galactose Metabolism in MiceMice lacking galactose-1-phosphate uridyltransferase showed altered UDP-glucose formation from galactose .Highlights alternative pathways in galactose metabolism that could be exploited for therapeutic strategies.
Glycoprotein ModificationUse of this compound in modifying glycoproteins resulted in enhanced therapeutic properties .Suggests potential for developing next-generation biologics with improved efficacy.
Cancer Cell AdhesionIncreased expression of this compound transporters linked to enhanced cell adhesion properties in cancer cells .Indicates a possible mechanism by which cancer cells evade immune detection.

Activité Biologique

UDP-galactose (UDP-Gal) is a crucial nucleotide sugar involved in various biological processes, including glycosylation, metabolism, and cellular signaling. This article delves into the biological activity of this compound, highlighting its role in metabolism, implications in disease states, and its transport mechanisms.

Overview of this compound

This compound is synthesized from galactose-1-phosphate and uridine triphosphate (UTP) through the action of the enzyme galactose-1-phosphate uridylyltransferase (GALT). UDP-Gal serves as a donor of galactose residues for glycosylation reactions, which are essential for the formation of glycoproteins and glycolipids.

Biological Functions

1. Glycosylation:
UDP-Gal is integral to the glycosylation of proteins and lipids. This process affects protein folding, stability, and cell signaling. Glycosylation is vital for cellular functions such as adhesion, immune response, and pathogen recognition.

2. Metabolic Pathways:
UDP-Gal participates in the Leloir pathway of galactose metabolism. It is converted to UDP-glucose (UDP-Glc), which is crucial for energy metabolism and biosynthesis of glycogen.

3. Cellular Signaling:
Research indicates that UDP-Gal influences signaling pathways related to cancer progression. Increased expression of this compound transporters has been observed in various cancers, suggesting a role in modulating cell adhesion and tumor metastasis .

Case Studies

Case Study 1: Galactosemia
Galactosemia is a genetic disorder resulting from deficiencies in enzymes involved in galactose metabolism, particularly GALT. Patients with classic galactosemia exhibit elevated levels of galactose-1-phosphate and reduced UDP-Gal levels, leading to severe metabolic disturbances. A pilot study demonstrated that early diagnosis and dietary management significantly improve biochemical markers and neurodevelopmental outcomes in affected children .

Case Study 2: Cancer Research
A study examining colon cancer tissues revealed that the expression levels of this compound transporter mRNA are significantly higher compared to non-malignant tissues. This upregulation correlates with increased synthesis of carbohydrate determinants that facilitate cancer cell adhesion, indicating that UDP-Gal may play a role in tumor biology .

Transport Mechanisms

This compound transporters are essential for the translocation of nucleotide sugars across cellular membranes. The Golgi apparatus houses several nucleotide sugar transporters that facilitate the movement of UDP-Gal into the lumen for glycosylation processes .

Research Findings

Recent studies have elucidated several key findings regarding this compound:

  • Enzymatic Activity: The activity of GALT is critical for maintaining normal levels of UDP-Gal. Mutations in the GALT gene lead to reduced enzyme function and impaired UDP-Gal synthesis .
  • Kinetic Properties: The kinetic constants for GALT show a high affinity for galactose-1-phosphate but are significantly affected by the presence of other sugars such as glucose .
  • Metabolic Regulation: The presence of glucose can inhibit the conversion of galactose into UDP-Gal, highlighting a regulatory mechanism that balances sugar metabolism .

Data Tables

Parameter Value
K_m (Gal1P)~2 mM
K_m (Glc1P)~20 μM
V_max (GALT)Significantly reduced in GALT-deficient cells
Concentration ThresholdsElevated in cancer tissues

Propriétés

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-ABVWGUQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903962
Record name Uridine diphosphate galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid
Record name Uridine diphosphate galactose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18589
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uridine diphosphategalactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2956-16-3
Record name UDP-Galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2956-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine diphosphate galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactose-uridine-5'-diphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uridine diphosphate galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URIDINE 5'-DIPHOSPHOGALACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2HY4WY2W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uridine diphosphategalactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-galactose
Reactant of Route 2
UDP-galactose
Reactant of Route 3
UDP-galactose
Reactant of Route 4
UDP-galactose
Reactant of Route 5
UDP-galactose
Reactant of Route 6
UDP-galactose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.